6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Description

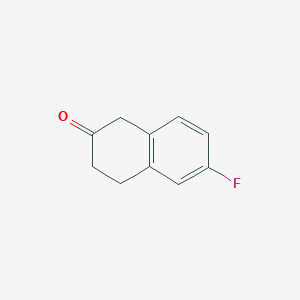

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXOEISLPMFMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951945 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29419-14-5 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 Fluoro 3,4 Dihydronaphthalen 2 1h One

Electrophilic Aromatic Substitution Patterns on the Fluorinated Naphthalene (B1677914) Moiety

The aromatic ring of 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. The regiochemical outcome of such substitutions is dictated by the directing effects of the substituents already present on the ring: the fluorine atom and the annulated, partially saturated ring containing the ketone.

The fluorine atom, being a halogen, is an ortho, para-directing group. This is due to the ability of its lone pairs to participate in resonance, which stabilizes the arenium ion intermediates formed during ortho and para attack. However, due to its high electronegativity, fluorine is also a deactivating group, meaning it withdraws electron density from the ring inductively, making it less reactive towards electrophiles than benzene (B151609) itself.

The interplay of these effects determines the position of substitution. The fluorine atom will direct incoming electrophiles to the positions ortho and para to it (C5 and C7). The annulated ring directs to its ortho positions (C5 and C7). Therefore, substitution is strongly favored at the C5 and C7 positions. Steric hindrance may play a role in favoring one position over the other. For instance, in the nitration of 6-methoxy-1-tetralone, substitution occurs at both the 5- and 7-positions, with the ratio of products depending on the specific reaction conditions. materialsciencejournal.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| Br₂ / FeBr₃ | 7-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one and 5-Bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one |

| HNO₃ / H₂SO₄ | 7-Nitro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one and 5-Nitro-6-fluoro-3,4-dihydronaphthalen-2(1H)-one |

| Acyl Chloride / AlCl₃ | 7-Acyl-6-fluoro-3,4-dihydronaphthalen-2(1H)-one and 5-Acyl-6-fluoro-3,4-dihydronaphthalen-2(1H)-one |

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl group of this compound is a key site for nucleophilic attack, leading to a variety of important chemical transformations.

The ketone functionality can be readily reduced to a secondary alcohol, yielding 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-ol. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. The reaction is generally carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Biocatalytic reductions of 2-tetralones have also been reported, offering high enantioselectivity. For instance, the fungus Didymosphaeria igniaria has been shown to reduce various substituted 2-tetralones to the corresponding (S)-alcohols, although the enantiomeric excess can vary depending on the substrate. researchgate.net

Table 2: Reduction of 2-Tetralone (B1666913) Derivatives

| Substrate | Reducing Agent/Biocatalyst | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| 2-Tetralone | Didymosphaeria igniaria | (S)-1,2,3,4-Tetrahydronaphthalen-2-ol | 70 | 54 | researchgate.net |

| 5-Methoxy-1-tetralone | Didymosphaeria igniaria | (S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | 100 | >99 | researchgate.net |

| 4-Methoxyacetophenone | Lactobacillus paracasei BD28 | (S)-1-(4-Methoxyphenyl)ethanol | - | - | researchgate.net |

The carbonyl group of this compound can undergo condensation reactions with primary amine derivatives to form imines or related compounds. A notable example is the reaction with hydrazine (B178648) or its derivatives to form hydrazones. This reaction typically proceeds under acidic catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic nitrogen of the hydrazine. The reaction is generally reversible and driven to completion by the removal of water.

The formation of hydrazones is a common synthetic strategy. For example, hydrazone derivatives of 6-fluoro-2-hydroxyquinoline-3-carbaldehyde have been synthesized by refluxing the aldehyde with various hydrazides in ethanol with a catalytic amount of glacial acetic acid. acs.org A similar approach can be envisioned for the synthesis of the hydrazone of this compound. The resulting hydrazones can serve as versatile intermediates for further transformations, such as in the Wolff-Kishner reduction or in the synthesis of heterocyclic compounds. It has been noted that in some cases, with an excess of hydrazine, reduction of the carbonyl to an alcohol can compete with hydrazone formation. uchile.cl

Table 3: Synthesis of Hydrazone Derivatives

| Carbonyl Compound | Hydrazine Derivative | Reaction Conditions | Product | Reference |

| 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde | Pyridine-3-carbohydrazide | Ethanol, cat. Acetic Acid, reflux | N'-[(E)-(6-Fluoro-2-hydroxyquinoline-3-yl)methylidene]pyridine-3-carbohydrazide | acs.org |

| Benzaldehyde | Hydrazine hydrate (B1144303) (1 equiv.) | - | Benzaldehyde hydrazone | uchile.cl |

Alpha-Functionalization of the Ketone Group

The carbon atoms adjacent to the carbonyl group (the α-carbons) in this compound are activated towards deprotonation, forming an enolate intermediate. This enolate is a powerful nucleophile and can react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position.

The α-hydrogens of this compound can be substituted with halogens (chlorine, bromine, or iodine) under either acidic or basic conditions. libretexts.orglibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly reacts with the halogen. libretexts.org This method is generally preferred for mono-halogenation as the introduction of an electron-withdrawing halogen deactivates the product towards further enolization.

Under basic conditions, an enolate is formed, which then acts as the nucleophile. The reaction is often difficult to control at the mono-halogenation stage because the introduced halogen increases the acidity of the remaining α-protons, leading to poly-halogenation. libretexts.org

Table 4: General Conditions for Alpha-Halogenation of Ketones

| Reaction | Conditions | Key Intermediate | Typical Outcome |

| Acid-catalyzed | H⁺, X₂ (X = Cl, Br, I) | Enol | Mono-halogenation |

| Base-promoted | OH⁻, X₂ (X = Cl, Br, I) | Enolate | Poly-halogenation |

The enolate of this compound can be alkylated by reaction with alkyl halides in an Sₙ2 reaction. libretexts.org To achieve complete enolate formation and avoid side reactions such as self-condensation, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically employed at low temperatures. youtube.comlibretexts.org The choice of the base can also influence the regioselectivity of enolate formation in unsymmetrical ketones.

Alpha-arylation of tetralones has also been achieved through palladium-catalyzed cross-coupling reactions. While there are no direct reports on the α-arylation of this compound, studies on the closely related α-fluoro tetralones demonstrate the feasibility of this transformation. For instance, the enantioselective palladium-catalyzed α-arylation of α-fluoro tetralones has been reported, yielding α-aryl-α-fluoro tetralones in high yields and enantioselectivities. acs.org This suggests that similar catalytic systems could be adapted for the arylation of the enolate of this compound.

Table 5: Examples of Alpha-Functionalization of Tetralone Derivatives

| Substrate | Reagents | Product Type | Reference |

| 2-Phenyl-α-tetralone lithium enolate | Benzyl bromide | C-alkylation | acs.org |

| 2,6-Diphenyl-α-tetralone cesium enolate | Methyl tosylate | C- and O-alkylation | acs.org |

| α-Fluoro tetralone derivative | Aryl bromide, Pd-catalyst | α-Arylation | acs.org |

Oxidative Transformations of the Dihydronaphthalene System

Oxidative transformations of the this compound scaffold can be directed at either the dearomatized ring or the carbonyl group, leading to a variety of oxidized products. Key oxidative reactions include dehydrogenation to form the corresponding naphthol and Baeyer-Villiger oxidation of the ketone.

Dehydrogenation to 6-Fluoro-2-naphthol: The dihydronaphthalene system can be aromatized to yield the corresponding naphthol derivative. This transformation is a powerful method for the synthesis of substituted naphthalenes. Common reagents for this type of oxidative dehydrogenation include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), palladium on carbon (Pd/C) at elevated temperatures, or other oxidizing agents. The reaction proceeds by the removal of two hydrogen atoms from the alicyclic ring, resulting in a fully aromatic naphthalene system. For this compound, this would involve the formation of an enol intermediate, followed by oxidation.

Baeyer-Villiger Oxidation: The ketone functional group in this compound can undergo a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). nih.gov Commonly used reagents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of 2-tetralones, the migration of the more substituted benzylic carbon is generally favored, which would lead to the formation of a seven-membered lactone. Specifically, the reaction with this compound is expected to yield 7-fluoro-3,4-dihydro-1H-benzo[c]oxepin-5(1H)-one. This reaction has been demonstrated in the synthesis of radiolabeled compounds where a related intermediate was converted to a hydroxy group via Baeyer-Villiger oxidation. nih.gov

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Dehydrogenation | DDQ or Pd/C | 6-Fluoro-2-naphthol | Aromatization of the dihydronaphthalene ring. |

| Baeyer-Villiger Oxidation | m-CPBA | 7-Fluoro-3,4-dihydro-1H-benzo[c]oxepin-5(1H)-one | Ring expansion to a seven-membered lactone. |

Rearrangement and Ring-Opening Reactions

The structural framework of this compound is amenable to several types of rearrangement and ring-opening reactions, which can be used to construct different carbocyclic and heterocyclic systems.

Beckmann Rearrangement: The ketone can be converted to its corresponding oxime by reaction with hydroxylamine (B1172632). This oxime can then undergo a Beckmann rearrangement in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) to yield a lactam (a cyclic amide). wikipedia.org For cyclic oximes, this reaction results in a ring expansion. The oxime of this compound would be expected to rearrange to a seven-membered lactam. The regioselectivity of the rearrangement depends on the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. This would lead to the formation of 7-fluoro-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one. wikipedia.orgmasterorganicchemistry.com

Favorskii Rearrangement: Halogenation of the α-carbon next to the ketone (the C1 or C3 position) can furnish a substrate for the Favorskii rearrangement. For instance, bromination at the C3 position would yield 3-bromo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one. Treatment of this α-halo ketone with a base, such as sodium methoxide, can induce a ring contraction to form a cyclopropanone (B1606653) intermediate, which is then opened by the base to give a carboxylic acid derivative. wikipedia.org In the case of a cyclic α-halo ketone, this results in a smaller ring. The reaction of a 3-halo-6-fluoro-2-tetralone derivative would be expected to produce a fluorinated indane-2-carboxylic acid ester. wikipedia.org

While specific literature on ring-opening reactions of this compound is scarce, analogous fluorinated heterocyclic systems have been shown to undergo ring-opening fluorination reactions.

| Reaction Type | Starting Material Derivative | Key Reagent | Product |

|---|---|---|---|

| Beckmann Rearrangement | This compound oxime | Acid catalyst (e.g., H₂SO₄) | 7-Fluoro-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one |

| Favorskii Rearrangement | 3-Halo-6-fluoro-3,4-dihydronaphthalen-2(1H)-one | Base (e.g., NaOMe) | Methyl 6-fluoro-2,3-dihydro-1H-indene-2-carboxylate |

Metal-Catalyzed Coupling Reactions and Their Stereochemical Outcomes

The presence of the ketone and the aromatic ring in this compound allows for the introduction of various substituents through metal-catalyzed cross-coupling reactions. These reactions typically require the prior conversion of the ketone to a more reactive functional group, such as an enol triflate or enol ether.

Suzuki-Miyaura Coupling: The ketone can be converted to its enol triflate, 6-fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate, by reaction with a triflating agent such as triflic anhydride (B1165640) in the presence of a base. This enol triflate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids. nih.gov This would allow for the introduction of a wide range of aryl or vinyl substituents at the C2 position, leading to the formation of 2-substituted-6-fluoro-3,4-dihydronaphthalenes. The stereochemistry of the resulting double bond is typically retained from the enol triflate.

Heck Reaction: The enol ether of this compound can be prepared and used in Heck reactions. The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In this context, the enol ether would serve as the alkene component, reacting with an aryl or vinyl halide to introduce a substituent at the C1 position of the dihydronaphthalene ring. The stereochemical outcome of the Heck reaction is often controlled to favor the trans product. researchgate.net

Buchwald-Hartwig Amination: The enol triflate of this compound can also be a substrate for Buchwald-Hartwig amination. wikipedia.orgbeilstein-journals.org This palladium-catalyzed reaction would couple the enol triflate with a primary or secondary amine to form a 2-amino-6-fluoro-3,4-dihydronaphthalene derivative. This provides a direct route to enamines, which are versatile synthetic intermediates.

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-6-fluoro-3,4-dihydronaphthalene |

| Heck Reaction | Enol ether of 6-fluoro-2-tetralone | Aryl halide | Pd(OAc)₂, phosphine (B1218219) ligand, base | 1-Substituted-2-alkoxy-6-fluoro-3,4-dihydronaphthalene |

| Buchwald-Hartwig Amination | 6-Fluoro-3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate | Amine | Pd catalyst, phosphine ligand, base | N-Substituted-6-fluoro-3,4-dihydronaphthalen-2-amine |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 3,4 Dihydronaphthalen 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine.

The ¹H NMR spectrum of 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the aromatic ring will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The fluorine substituent at the C-6 position will influence the chemical shifts of the adjacent aromatic protons (H-5 and H-7) through space and through bond electronic effects. Furthermore, scalar coupling (J-coupling) between the ¹⁹F nucleus and the ortho- and meta-protons will result in characteristic splitting patterns. Specifically, the H-5 and H-7 protons are expected to show doublet of doublets or more complex multiplets due to coupling with both the fluorine atom and adjacent protons.

The aliphatic protons of the dihydronaphthalenone ring system will resonate in the upfield region of the spectrum. The methylene (B1212753) protons at C-1, C-3, and C-4 will likely appear as complex multiplets due to geminal and vicinal coupling with each other. The protons at C-1 and C-3, being adjacent to the carbonyl group at C-2, will be deshielded relative to the protons at C-4.

Expected ¹H NMR Data for this compound (Note: The following is a representative table based on known spectral data for similar structures. Actual values may vary.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-5 | 7.0 - 7.2 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

| H-7 | 6.8 - 7.0 | dd | ³JHH ≈ 8-9, ⁴JHF ≈ 5-7 |

| H-8 | 7.1 - 7.3 | d | ³JHH ≈ 8-9 |

| H-4 (2H) | 2.9 - 3.1 | t | ³JHH ≈ 6-7 |

| H-1 (2H) | 3.5 - 3.7 | s | |

| H-3 (2H) | 2.5 - 2.7 | t | ³JHH ≈ 6-7 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, the presence of the fluorine atom introduces significant C-F coupling, which is a powerful tool for assigning carbon signals. The carbon directly bonded to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹J(C-F)), typically in the range of 240-260 Hz, appearing as a doublet.

Carbons that are two (C-5, C-7), three (C-4a, C-8), and even four bonds away from the fluorine atom will also show smaller couplings (²J(C-F), ³J(C-F), ⁴J(C-F)), which aids in the definitive assignment of the aromatic signals. The carbonyl carbon (C-2) is expected to resonate at a characteristic downfield shift (around δ 200-210 ppm). The aliphatic carbons (C-1, C-3, and C-4) will appear in the upfield region of the spectrum.

Expected ¹³C NMR Data and Fluorine-Carbon Coupling for this compound (Note: The following is a representative table based on known spectral data for similar structures. Actual values may vary.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (J(C-F), Hz) |

| C-2 (C=O) | 205 - 215 | |

| C-6 | 160 - 165 (d) | ¹J(C-F) ≈ 245 |

| C-8a | 140 - 145 (d) | ³J(C-F) ≈ 7-9 |

| C-4a | 130 - 135 (d) | ³J(C-F) ≈ 8-10 |

| C-8 | 128 - 132 (d) | ⁴J(C-F) ≈ 3-4 |

| C-5 | 115 - 120 (d) | ²J(C-F) ≈ 20-25 |

| C-7 | 112 - 117 (d) | ²J(C-F) ≈ 20-25 |

| C-1 | 40 - 45 | |

| C-4 | 35 - 40 | |

| C-3 | 28 - 33 |

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. chemimpex.com The chemical shift of the fluorine atom in this compound is diagnostic of its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard such as CFCl₃. The precise chemical shift is influenced by the nature and position of other substituents on the ring. The ¹⁹F NMR signal for this compound is expected to be a multiplet due to coupling with the ortho- and meta-protons (H-5 and H-7).

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled aromatic protons and between the vicinally coupled aliphatic protons (e.g., between H-3 and H-4). rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J(C-H)). rsc.org It allows for the unambiguous assignment of protonated carbons by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²J(C-H) and ³J(C-H)). rsc.org HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, correlations from the aliphatic protons to the carbonyl carbon (C-2) and to the aromatic carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. While less critical for the planar aromatic portion of this molecule, it can be useful in confirming the stereochemistry of derivatives or in studying conformational preferences of the aliphatic ring.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Fluoro-Ketone System

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature will be the strong absorption due to the carbonyl (C=O) stretching vibration, which for a saturated six-membered ring ketone typically appears in the range of 1700-1725 cm⁻¹. The C-F stretching vibration will give rise to a strong absorption in the fingerprint region, usually between 1250 and 1000 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Characteristic IR Absorption Bands for this compound (Note: The following is a representative table based on known spectral data for similar structures. Actual values may vary.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1725 - 1700 | Strong |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Medium-Strong |

| Aliphatic C-H Bend | 1470 - 1430 | Medium |

| C-F Stretch | 1250 - 1150 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₉FO), the expected exact mass of the molecular ion [M]⁺˙ is approximately 164.0637 m/z. sigmaaldrich.com

In addition to the exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation pathways. Common fragmentation patterns for tetralone derivatives include the loss of small neutral molecules such as CO, C₂H₄ (ethene), and retro-Diels-Alder reactions of the aliphatic ring. The presence of the fluorine atom will influence the fragmentation, and fragments containing fluorine will have characteristic isotopic patterns. Analysis of these fragmentation pathways can help to confirm the structure of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of molecular structures in the solid state. This method provides precise three-dimensional coordinates of atoms within a crystal lattice, offering definitive insights into bond lengths, bond angles, and torsional angles. For complex organic molecules such as this compound and its derivatives, X-ray crystallography is instrumental in elucidating the preferred conformation of the flexible dihydronaphthalenone ring system and the spatial arrangement of its substituents.

While the crystal structure of the parent compound, this compound, is not extensively detailed in publicly available literature, numerous studies on its derivatives have been published. These studies provide critical information on how substitutions on the dihydronaphthalenone core influence the solid-state conformation and intermolecular interactions. The crystallographic data from these derivatives serve as a valuable reference for understanding the structural properties of this class of compounds.

The cyclohexenone moiety of the 3,4-dihydronaphthalen-1(2H)-one framework typically adopts a half-chair or distorted half-chair conformation. researchgate.netnih.gov This conformation is a consequence of the sp³ hybridization of the C3 and C4 atoms, which introduces non-planarity to the ring. The specific puckering of this ring and the orientation of substituents are influenced by both intramolecular steric effects and intermolecular packing forces within the crystal lattice.

Detailed crystallographic analyses of several derivatives of 3,4-dihydronaphthalen-1(2H)-one have provided the following structural insights:

In the case of (E)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, the cyclohexenonyl ring of the 3,4-dihydronaphthalen-1(2H)-one core displays a half-chair conformation. researchgate.net This is attributed to the conjugated system formed by the carbonyl group with the adjacent benzene (B151609) ring. researchgate.net The molecule crystallizes in the orthorhombic space group Pbcn. researchgate.net

Similarly, for (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, the cyclohexanone (B45756) ring adopts a distorted half-chair conformation. nih.gov The dihedral angle between the two aromatic rings in this derivative is 52.20 (15)°. nih.gov In its crystal structure, weak C—H⋯O hydrogen bonds link the molecules into chains. nih.gov

The crystal structure of 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one reveals a monoclinic crystal system with a P2₁/n space group. researchgate.netresearchgate.net The precise bond lengths and angles determined from this analysis confirm the connectivity and stereochemistry of the molecule. researchgate.netresearchgate.net

The following tables summarize the crystallographic data for several derivatives of 3,4-dihydronaphthalen-1(2H)-one, illustrating the common structural features and variations within this family of compounds.

Table 1: Crystallographic Data for (E)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one researchgate.net

| Crystal data | |

| Chemical formula | C₁₉H₁₈O₄ |

| Formula weight | 310.34 |

| Crystal system | Orthorhombic |

| Space group | Pbcn |

| a (Å) | 21.1472 (8) |

| b (Å) | 9.7978 (4) |

| c (Å) | 14.5181 (6) |

| V (ų) | 3008.1 (2) |

| Z | 8 |

Table 2: Crystallographic Data for 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one researchgate.net

| Crystal data | |

| Chemical formula | C₁₉H₁₆F₄O₃ |

| Formula weight | 380.32 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 12.3363 (10) |

| b (Å) | 8.8481 (7) |

| c (Å) | 15.6568 (12) |

| β (°) | 99.433 (2) |

| V (ų) | 1685.2 (2) |

| Z | 4 |

Table 3: Crystallographic Data for (E)-2-((3-fluoropyridin-4-yl)methylene)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one researchgate.net

| Crystal data | |

| Chemical formula | C₁₇H₁₄FNO₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.0937 (8) |

| b (Å) | 7.1326 (6) |

| c (Å) | 22.367 (2) |

| β (°) | 90.863 (9) |

| V (ų) | 1291.1 (2) |

| Z | 4 |

These crystallographic studies collectively demonstrate the power of X-ray diffraction in providing a definitive understanding of the solid-state structures of this compound derivatives. The conformational insights gained from these analyses are crucial for structure-activity relationship studies and for the rational design of new compounds with desired properties.

Computational and Theoretical Investigations of 6 Fluoro 3,4 Dihydronaphthalen 2 1h One

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.net For 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one, DFT calculations would provide insights into how the fluorine atom and the ketone group influence the molecule's behavior.

DFT studies would typically calculate several key electronic properties to map out the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO levels.

Furthermore, DFT is used to generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this compound, the ESP map would show a region of high electron density (negative potential) around the oxygen atom of the carbonyl group and the fluorine atom, indicating these are likely sites for electrophilic attack. Conversely, regions of low electron density (positive potential) would be susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of reactivity. These descriptors for the target molecule would be calculated to predict its behavior in chemical reactions.

Hypothetical DFT-Calculated Reactivity Descriptors This table presents typical values that might be expected from a DFT analysis of this compound, for illustrative purposes.

| Descriptor | Hypothetical Value | Implication |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability; a larger gap implies higher stability. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added. |

| Electronegativity (χ) | 3.85 eV | A measure of the ability to attract electrons. |

| Hardness (η) | 2.65 eV | A measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 eV | A measure of the propensity to accept electrons. |

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. For this compound, the dihydro-naphthalene ring system is not planar and can exist in various conformations.

Molecular Mechanics (MM) methods would be the first step in exploring the conformational landscape. MM uses classical physics to quickly calculate the potential energy of different conformations. A systematic search would identify low-energy conformers, such as the "half-chair" or "sofa" forms of the partially saturated ring. The presence of the fluorine atom and the sp2-hybridized carbonyl carbon influences the conformational preference. nih.govrsc.org

Molecular Dynamics (MD) simulations would follow to provide a more dynamic picture. In an MD simulation, the atoms' movements are simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space at a given temperature, revealing the relative stabilities of different conformers and the energy barriers for conversion between them. researchgate.net Such simulations would show how the molecule behaves in a solution, providing a more realistic model of its structure and flexibility.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in structure elucidation and the interpretation of experimental results. chemaxon.com

For this compound, DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and coupling constants. researchgate.netresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. github.io By calculating the NMR parameters for various possible conformers and averaging them based on their Boltzmann population, a theoretical spectrum can be generated. nih.gov This predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign specific signals.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the ketone or the C-F stretch.

Hypothetical Predicted vs. Experimental NMR Shifts (ppm) This table illustrates how computationally predicted NMR data would be compared with experimental values. The predicted values are examples and not from actual calculations.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 | 35.2 | 34.8 | 3.60 (2H) | 3.55 |

| C2 | 209.5 | 208.9 | - | - |

| C3 | 41.8 | 41.5 | 2.55 (2H) | 2.51 |

| C4 | 29.1 | 28.7 | 3.00 (2H) | 2.96 |

| C4a | 133.0 | 132.5 | - | - |

| C5 | 115.0 | 114.6 | 7.10 (1H) | 7.05 |

| C6 | 162.1 (J_CF = 245 Hz) | 161.8 (J_CF = 244 Hz) | - | - |

| C7 | 113.5 | 113.1 | 6.90 (1H) | 6.87 |

| C8 | 130.0 | 129.6 | 7.20 (1H) | 7.15 |

| C8a | 145.0 | 144.5 | - | - |

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are crucial for understanding how chemical reactions occur. For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to map out the entire reaction pathway. researchgate.net

This involves locating the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is also calculated. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For example, in a reaction like the reduction of the ketone group, calculations could compare different pathways (e.g., attack from different faces of the molecule) to predict the stereochemical outcome. By analyzing the geometries and energies of the transition states, chemists can understand why a particular product is formed and how reaction conditions might be modified to favor a different outcome.

Influence of Fluorine on Molecular Properties and Reactivity Profiles

The substitution of a hydrogen atom with fluorine has profound and often unique effects on a molecule's properties. researchgate.netrsc.orgrsc.org Computational studies are ideal for dissecting these effects.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). This influences the acidity of nearby protons and the reactivity of functional groups. For this compound, the fluorine atom withdraws electron density from the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution. nih.gov

Stereoelectronic Effects: Fluorine can participate in stereoelectronic interactions, such as hyperconjugation. The alignment of the C-F bond with other orbitals in the molecule can influence conformational stability and reactivity. For instance, the gauche effect, where a gauche conformation is favored over an anti-conformation in some fluorinated systems, could be investigated computationally. researchgate.net

Lipophilicity and Binding: The introduction of fluorine generally increases a molecule's lipophilicity, which is a critical parameter in medicinal chemistry. nih.gov Computational models can predict the octanol-water partition coefficient (logP) to quantify this effect. In the context of drug design, molecular docking simulations could be performed to understand how the fluorine atom might interact with a biological target, for example, by forming hydrogen bonds or other non-covalent interactions.

Applications of 6 Fluoro 3,4 Dihydronaphthalen 2 1h One in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The chemical reactivity of 6-fluoro-2-tetralone provides chemists with multiple avenues for molecular elaboration. The ketone functionality is a handle for a wide range of classical carbonyl chemistry, including alkylations, aldol (B89426) condensations, and reductive aminations, while the aromatic ring can participate in electrophilic aromatic substitution reactions. This dual reactivity allows for the stepwise and controlled construction of intricate polycyclic and stereochemically rich frameworks. chemimpex.com

Its utility as a building block enables researchers to forge complex molecular structures that are foundational to the development of new compounds with potential therapeutic applications. chemimpex.com The stability and reactivity profile of the molecule make it a prime candidate for multi-step synthetic sequences aimed at creating novel and elaborate chemical entities. chemimpex.com

Precursor in the Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position, as in 6-fluoro-2-tetralone, is a strategic modification used to modulate the properties of these molecules. This makes the compound a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel therapeutic agents. chemimpex.comechemi.com

The presence of a carbon-fluorine bond can significantly alter a molecule's biological profile. Fluorine's high electronegativity and small size can influence a molecule's conformation, pKa, and dipole moment, which in turn affects its interaction with biological targets like enzymes and receptors. nih.gov Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and bioavailability. chemimpex.comucd.ie

Starting from 6-fluoro-2-tetralone, medicinal chemists can synthesize fluorinated analogues of existing drugs or novel compounds. chemimpex.com This strategy is widely employed to optimize lead compounds in drug discovery programs, aiming to enhance potency, selectivity, and duration of action. nih.govucd.ie The synthesis of fluorinated nucleoside analogues, for instance, has been a fruitful area of research for developing anticancer and antiviral agents. nih.gov

Table 1: Selected Reactions for Modifying 6-Fluoro-2-tetralone for Biological Applications

| Reaction Type | Reagents/Conditions | Product Type | Potential Application |

| α-Alkylation | Base (e.g., LDA), Alkyl Halide | 1-Alkyl-6-fluoro-2-tetralone | Introduction of side chains for receptor binding |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | 2-Amino-6-fluorotetralin | Synthesis of CNS agents, receptor ligands |

| Wittig Reaction | Phosphonium Ylide | 2-Alkylidene-6-fluorotetralin | Carbon-carbon bond formation for scaffold extension |

| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | Fluorinated Lactone | Intermediate for steroid-like structures |

Many pharmaceuticals and agrochemicals are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired biological effect. The synthesis of single-enantiomer compounds is therefore critically important. 6-Fluoro-2-tetralone serves as a prochiral starting material for various asymmetric synthetic methods to produce enantiomerically pure or enriched products. doi.org

Catalytic asymmetric hydrogenation is a powerful technique to set the stereochemistry at the C2 position, converting the ketone into a chiral alcohol or, via subsequent reactions, a chiral amine. acs.org These chiral intermediates are then elaborated into the final target molecules. The development of chiral sulfones, which are important motifs in pharmaceuticals and agrochemicals, can also be achieved through enantioselective methods starting from alkene derivatives of the tetralone. nih.gov This asymmetric control is crucial for producing safe and effective chiral drugs and agrochemicals. chemimpex.comdoi.org

Utility in the Construction of Natural Product Frameworks

Natural products often possess complex and challenging molecular architectures that inspire the development of new synthetic methodologies. While direct applications of 6-fluoro-2-tetralone in the total synthesis of fluorinated natural products are specialized, its non-fluorinated counterpart, 6-methoxy-2-tetralone (B1345760), is a well-established precursor for many steroidal and terpenoid compounds. medcraveonline.com

The synthetic strategies developed for 6-methoxy-2-tetralone can often be adapted for the fluorinated version. medcraveonline.comresearchgate.net This allows chemists to create fluorinated analogues of natural products. Such analogues are powerful tools for probing biological mechanisms, as the fluorine atom can act as a reporter group in NMR studies or alter binding interactions in a predictable way. By replacing a methoxy (B1213986) group with a fluorine atom, researchers can investigate the role of electronic effects versus steric effects in the biological activity of a natural product. ucd.ie

Contribution to the Synthesis of Functional Materials and Probes

Beyond pharmaceuticals, the unique properties of organofluorine compounds are leveraged in the field of materials science. Fluorinated compounds are used in the production of specialty polymers, coatings, and liquid crystals, often enhancing properties like chemical resistance and thermal stability. chemimpex.comman.ac.uk 6-Fluoro-2-tetralone can serve as a monomer precursor or a key intermediate for creating fluorinated functional materials. chemimpex.com The introduction of fluorine can fine-tune the electronic properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) or sensors. chemshuttle.com

Furthermore, the tetralone core can be elaborated into fluorescent probes. nih.gov These are molecules designed to detect specific analytes (e.g., ions, reactive oxygen species) within biological systems through a change in their fluorescence. The fluorine atom can modulate the photophysical properties (e.g., quantum yield, emission wavelength) of the probe, potentially leading to higher sensitivity and better performance in fluorescence imaging applications. nih.gov

Conclusion and Future Research Directions

Summary of Key Achievements in the Chemistry of 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

While specific, high-profile research dedicated exclusively to this compound is not extensively documented in broad literature, its primary achievement lies in its role as a valuable fluorinated building block for organic synthesis. chemshuttle.combldpharm.com The synthesis and availability of such fluorinated tetralones are significant for several reasons:

Access to Complex Fluorinated Molecules : The presence of both a fluorine atom and a ketone functional group in a bicyclic system provides multiple reaction sites for further chemical modification. This allows chemists to introduce this fluoro-tetralone core into larger, more complex molecules with potential biological activity.

Foundation for Medicinal Chemistry : The dihydronaphthalenone (tetralone) scaffold is a recognized privileged structure in drug discovery. Recent studies on non-fluorinated and differently substituted dihydronaphthalenone derivatives have shown their potential in developing novel therapeutic agents, for instance, as anticancer agents that inhibit critical signaling pathways. nih.gov The achievement in synthesizing the 6-fluoro variant provides a crucial starting material for creating analogues with potentially enhanced metabolic stability, bioavailability, and binding affinity—properties often improved by selective fluorination. chinesechemsoc.org

Advancements in Synthetic Methodology : The preparation of compounds like this compound relies on the broader achievements in fluorination chemistry. The development of safer and more regioselective methods to introduce fluorine into aromatic rings has been critical. These methods are an achievement in themselves, moving beyond hazardous traditional reagents like anhydrous hydrogen fluoride (B91410) or fluorine gas. numberanalytics.com

Persistent Challenges and Emerging Opportunities in Fluorinated Organic Synthesis

The synthesis of specific organofluorine compounds like this compound is intrinsically linked to the general challenges and opportunities in fluorinated organic synthesis.

Persistent Challenges :

Reagent Toxicity and Handling : Traditional fluorination methods often employ highly toxic and corrosive reagents, which pose significant handling risks and environmental concerns. numberanalytics.com

Regio- and Stereoselectivity : Controlling the precise placement of a fluorine atom on a complex molecule remains a significant hurdle. lifetechnology.com Achieving high selectivity is often difficult, leading to mixtures of isomers that require costly and time-consuming purification.

Late-Stage Fluorination : Introducing a fluorine atom at a late stage in a synthetic sequence is highly desirable but exceptionally challenging. pharmtech.com This limits the ability to quickly create diverse libraries of fluorinated analogues from advanced intermediates.

Supply Chain and Cost : The primary source of fluorine is fluorospar (calcium fluoride), a finite resource. acs.orgworktribe.com Recent environmental regulations, particularly on raw material processing, can impact the supply chain and cost of essential fluorinated starting materials. acs.org

Emerging Opportunities :

Novel Fluorinating Reagents : The development of modern, easy-to-handle electrophilic fluorinating reagents (e.g., Selectfluor, N-fluorobenzenesulfonimide) has revolutionized the field, enabling milder and more selective reactions. chinesechemsoc.orgnumberanalytics.com

Catalytic Methods : The use of transition metal catalysts (e.g., palladium, copper) is a major area of advancement, allowing for C-F bond formation under milder conditions and with greater functional group tolerance. pharmtech.comcas.cn

Photochemical and Electrochemical Synthesis : These emerging techniques offer green and efficient alternatives to traditional methods. numberanalytics.comnumberanalytics.com They can generate reactive species under controlled conditions, often avoiding harsh reagents and reducing waste. chinesechemsoc.orgnumberanalytics.com

Flow Chemistry : Continuous flow processes enhance safety, improve reaction efficiency, and facilitate scalability compared to traditional batch processes. numberanalytics.comsciencedaily.com This is particularly advantageous when dealing with hazardous reagents or highly exothermic reactions common in fluorine chemistry. sciencedaily.com

| Area | Persistent Challenges | Emerging Opportunities |

|---|---|---|

| Reagents | Toxicity and corrosiveness of traditional agents (e.g., HF, F₂) numberanalytics.com | Development of safer, selective electrophilic and nucleophilic reagents chinesechemsoc.orgmdpi.com |

| Methodology | Poor regioselectivity and harsh reaction conditions lifetechnology.com | Catalytic (Pd, Cu), photochemical, and electrochemical methods pharmtech.comnumberanalytics.com |

| Process | Difficulties in late-stage fluorination and scalability pharmtech.com | Microfluidics and continuous flow chemistry for enhanced safety and efficiency sciencedaily.comnih.gov |

| Sustainability | Reliance on finite resources and generation of hazardous waste acs.orgworktribe.com | Green chemistry approaches, recycling of fluorinated compounds, and use of biocatalysts numberanalytics.comrsc.orgnih.gov |

Future Prospects for Novel Reactivities and Applications of Dihydronaphthalenone Scaffolds

The dihydronaphthalenone core, as present in this compound, holds significant promise for future research and application, particularly in medicinal chemistry.

Exploration of New Biological Targets : While derivatives have already been investigated for anticancer properties nih.gov, the core scaffold is ripe for modification and screening against a wider array of biological targets. The strategic placement of the fluorine atom in the 6-position can influence protein-ligand interactions and block metabolic degradation, making it a valuable starting point for developing inhibitors for enzymes or modulators for receptors implicated in other diseases.

Development of Covalent Modifiers : The α,β-unsaturated ketone moiety inherent in the dihydronaphthalenone structure is a Michael acceptor. This functionality can be exploited to design covalent inhibitors that form a permanent bond with a target protein, often leading to increased potency and duration of action. Future work could focus on fine-tuning this reactivity for specific therapeutic targets.

Asymmetric Catalysis : The ketone group allows for stereoselective transformations, such as asymmetric reduction to chiral alcohols or asymmetric α-functionalization. This opens pathways to enantiomerically pure, complex molecules with distinct three-dimensional structures, which is critical for optimizing interactions with chiral biological systems like enzymes and receptors.

Scaffold for Natural Product Synthesis : The tetralone framework is a common structural motif in natural products. This compound could serve as a key intermediate in the synthesis of fluorinated analogues of biologically active natural products, potentially leading to compounds with improved pharmacological profiles.

Potential for Scalable and Sustainable Synthetic Methodologies

Moving from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also scalable, cost-effective, and environmentally responsible. sciencedaily.com

Continuous Flow Synthesis : As mentioned, flow chemistry is a key enabling technology for scaling up fluorination reactions safely and efficiently. numberanalytics.com A future direction would be to develop an integrated, multi-step flow process starting from simple precursors to yield this compound without isolating hazardous intermediates.

Biocatalysis : The use of enzymes for specific chemical transformations is a rapidly growing area of green chemistry. Future research could explore engineered enzymes for selective fluorination or for stereoselective modifications of the dihydronaphthalenone core, offering a highly sustainable route that operates under mild, aqueous conditions. nih.gov

Avoiding Hazardous Reagents : A major goal is the complete avoidance of highly toxic reagents. Research into solid-state fluorinating agents or electrochemical methods that generate the fluorinating species in situ from benign salts like potassium fluoride would represent a significant advance in sustainable production. sciencedaily.com

Atom Economy and Waste Reduction : Future synthetic routes will be increasingly evaluated based on their atom economy—the measure of how many atoms from the reactants are incorporated into the final product. Designing synthetic pathways that minimize or eliminate protective groups and reduce the number of steps will be crucial for developing truly sustainable and scalable processes. nih.gov

| Methodology | Traditional Approach | Potential Scalable & Sustainable Future |

|---|---|---|

| Fluorination | Use of hazardous bulk reagents like HF or F₂ numberanalytics.com | Catalytic methods, in situ generation of reagents via electrochemistry numberanalytics.com |

| Process Type | Batch processing with potential for thermal runaway | Continuous flow chemistry for better control and safety sciencedaily.com |

| Solvents/Byproducts | Use of volatile organic solvents, generation of toxic waste | Aqueous media, use of recyclable catalysts, and biodegradable surfactants rsc.org |

| Selectivity | Often requires multi-step synthesis with protecting groups | Biocatalysis for high stereo- and regioselectivity in one step nih.gov |

Q & A

Basic: What are the standard synthetic routes for 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves fluorination of a naphthalenone precursor via electrophilic aromatic substitution or halogen exchange. Key steps include:

- Friedel-Crafts acylation to form the dihydronaphthalenone backbone.

- Fluorination using reagents like Selectfluor or KF under microwave-assisted conditions to enhance regioselectivity .

- Reduction of ketone intermediates with LiAlH4 or catalytic hydrogenation to stabilize the dihydro structure .

Yield optimization depends on solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and catalyst choice (e.g., Pd/C for hydrogenation). Contradictions in literature yields (40–75%) often arise from trace moisture sensitivity during fluorination .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>19</sup>F NMR : Critical for confirming fluorine substitution at the 6-position. Chemical shifts typically range between -110 to -120 ppm (vs. CFCl3) .

- IR Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone group, while C-F stretches appear at 1100–1200 cm⁻¹ .

- GC-MS/EI-MS : Molecular ion peaks at m/z 178 (M⁺) with fragmentation patterns showing loss of CO (28 amu) and HF (20 amu) .

- X-ray Crystallography : Resolves spatial arrangement; recent studies report a dihedral angle of 12.5° between the fluorinated ring and ketone group .

Advanced: How does the fluorine substituent at the 6-position influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer:

The electron-withdrawing fluorine atom increases the dienophile activity of the ketone group by polarizing the π-electrons, accelerating cycloaddition. Key findings:

- Rate Enhancement : Reactivity with cyclopentadiene is 3× faster compared to non-fluorinated analogs (ΔΔG‡ = -2.1 kcal/mol) .

- Regioselectivity : Fluorine directs endo transition states due to electrostatic interactions, as shown in DFT studies (B3LYP/6-31G*) .

- Contradictions : Some studies report reduced yields in polar solvents (e.g., DMSO), likely due to solvent-dienophile interactions .

Advanced: What strategies resolve contradictory data in the catalytic hydrogenation of this compound derivatives?

Methodological Answer:

Discrepancies in hydrogenation outcomes (e.g., over-reduction to tetralin vs. partial saturation) are addressed by:

- Catalyst Screening : Pd/C (10% wt) in EtOAc at 30 psi H₂ minimizes over-reduction, while PtO₂ may over-hydrogenate the ketone .

- Additive Optimization : Adding 1% AcOH suppresses side reactions by protonating reactive intermediates .

- In Situ Monitoring : Use of HPLC (C18 column, 70:30 MeOH:H₂O) tracks intermediate formation, ensuring reproducibility .

Advanced: How do computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : AutoDock Vina simulations show the fluorinated derivative binds COX-2 with a ΔG of -9.2 kcal/mol, suggesting anti-inflammatory potential. The fluorine enhances binding via hydrophobic interactions with Leu352 .

- QSAR Models : Electron-withdrawing substituents (e.g., -F) correlate with increased logP (2.1 vs. 1.8 for non-fluorinated), improving blood-brain barrier penetration .

- Contradictions : Some in vitro assays show lower activity than predicted, likely due to metabolic defluorination, necessitating metabolite profiling .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Degrades under UV light (t₁/₂ = 14 days); store in amber vials at -20°C .

- Moisture Control : Hygroscopicity leads to hydrolysis; use desiccants (silica gel) in sealed containers .

- Purity Monitoring : Regular NMR analysis (every 6 months) detects decomposition products like 6-hydroxy analogs .

Advanced: How does fluorination impact the compound’s electrochemical behavior in organic semiconductors?

Methodological Answer:

- HOMO-LUMO Gap : Fluorine reduces the HOMO level by 0.3 eV (DFT calculations), enhancing electron mobility (μₑ = 0.12 cm²/V·s vs. 0.08 for non-fluorinated) .

- Stability : Fluorinated derivatives show 20% lower degradation under cyclic voltammetry (100 cycles, 0.1 M TBAPF₆ in acetonitrile) .

- Contradictions : Some studies report reduced solubility in non-polar solvents, complicating thin-film fabrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.